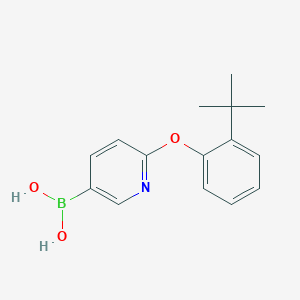

6-(2-t-Butylphenoxy)pyridine-3-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

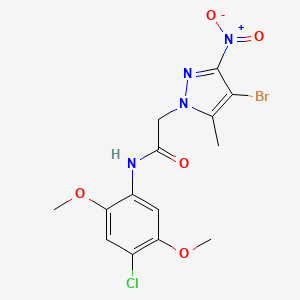

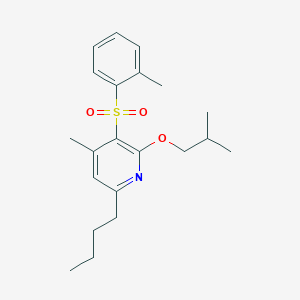

6-(2-t-Butylphenoxy)pyridine-3-boronic acid is a chemical compound with the molecular formula C15H18BNO3 . It has a molecular weight of 271.12 .

Molecular Structure Analysis

The InChI code for 6-(2-t-Butylphenoxy)pyridine-3-boronic acid is 1S/C15H18BNO3/c1-15(2,3)12-6-4-5-7-13(12)20-14-9-8-11(10-17-14)16(18)19/h4-10,18-19H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Synthesis and Luminescent Properties

- Luminescent Boron Complexes : Phenol-pyridine boron complexes exhibit bright blue luminescence in both solution and solid states. These compounds, including derivatives of pyridine-3-boronic acid, have been used to fabricate white and blue electroluminescent devices, demonstrating potential in lighting and display technologies (Zhang et al., 2006).

Chemical Catalysis and Reactions

- Metal-Ligand Cooperation : Boronic acid derivatives, including pyridine-3-boronic acid, have shown promising results in chemical catalysis. Studies on reactions with organometallic systems revealed new pathways and potential for advancement in catalytic processes (Anaby et al., 2014).

- Suzuki Cross-Coupling Reactions : Pyridylboronic acids, including pyridine-3-boronic variants, have been used in Suzuki–Miyaura cross-coupling reactions. They play a crucial role in synthesizing highly functionalized heteroarylpyridines (Smith et al., 2008).

Monosaccharides and Glycosides Detection

- Fluorescence Probes for Monosaccharides : Pyridine analogues modified boronic acids have been used to develop fluorescence probes for detecting monosaccharides, demonstrating high sensitivity and selectivity. This application is particularly relevant in the medical field, such as in blood sugar monitoring (Wang et al., 2019).

Pharmaceuticals and Antimicrobial Agents

- Antimicrobial Activity : Some derivatives of pyridine, including boronic acid variants, have been synthesized and demonstrated moderate to good antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Hrasna et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids, including pyridinylboronic acids, are known to be used in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis, including the synthesis of many pharmaceuticals .

Mode of Action

The mode of action of 6-(2-t-Butylphenoxy)pyridine-3-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a partner to an organic halide or triflate, with the reaction facilitated by a palladium catalyst and a base .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .

Result of Action

The result of the action of 6-(2-t-Butylphenoxy)pyridine-3-boronic acid would be the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This could lead to the synthesis of a variety of organic compounds, depending on the other reactants used.

Action Environment

The efficacy and stability of 6-(2-t-Butylphenoxy)pyridine-3-boronic acid, like many chemicals used in organic synthesis, would likely be influenced by various environmental factors. These could include temperature, pH, the presence of a suitable catalyst and base, and the nature of the other reactants in the system . .

properties

IUPAC Name |

[6-(2-tert-butylphenoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO3/c1-15(2,3)12-6-4-5-7-13(12)20-14-9-8-11(10-17-14)16(18)19/h4-10,18-19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPGMPCNGWLXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CC=CC=C2C(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-t-Butylphenoxy)pyridine-3-boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429707.png)

![(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2429709.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2429713.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/no-structure.png)

![2-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2429719.png)